An In-Depth Technical Guide to 2-Pyrrolidin-1-ylaniline Dihydrochloride for Advanced Research
An In-Depth Technical Guide to 2-Pyrrolidin-1-ylaniline Dihydrochloride for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Therapeutic Potential
In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. 2-Pyrrolidin-1-ylaniline dihydrochloride emerges as a compound of significant interest, embodying the fusion of two pharmacologically relevant scaffolds: the N-arylpyrrolidine and the 2-substituted aniline. The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous component in a multitude of FDA-approved drugs and natural products, prized for its ability to introduce three-dimensional complexity and serve as a versatile synthetic handle.[1][2] Similarly, the aniline scaffold is a foundational element in a vast array of therapeutic agents, particularly in the realm of oncology, where it frequently serves as a key pharmacophore for kinase inhibitors.[3][4]
This technical guide offers a comprehensive exploration of 2-Pyrrolidin-1-ylaniline dihydrochloride, providing researchers and drug development professionals with a detailed understanding of its chemical properties, synthesis, and potential applications. While specific biological data for this precise molecule is limited in publicly available literature, this guide will leverage data from its free base and the broader class of related compounds to provide a robust framework for its scientific investigation.
Physicochemical Properties and Structural Elucidation
The fundamental characteristics of 2-Pyrrolidin-1-ylaniline and its dihydrochloride salt are pivotal for their application in experimental settings. The dihydrochloride salt offers the advantage of increased aqueous solubility and stability, which is often desirable for biological assays and formulation studies.
| Property | 2-(Pyrrolidin-1-yl)aniline (Free Base) | 2-Pyrrolidin-1-ylaniline Dihydrochloride |
| CAS Number | 21627-58-7[5] | 1458593-63-9[6] |
| Molecular Formula | C₁₀H₁₄N₂[5] | C₁₀H₁₆Cl₂N₂ |
| Molecular Weight | 162.23 g/mol [5] | 235.15 g/mol |
| Appearance | Not specified; likely an oil or low-melting solid at room temperature. | Typically a solid powder. |
| Solubility | Expected to be soluble in organic solvents. | Expected to have enhanced solubility in water and polar protic solvents. |
| Topological Polar Surface Area (TPSA) | 29.3 Ų[5] | Not available |
| XLogP3 | 1.9[5] | Not available |
Data for the free base is computationally derived from PubChem.
Synthesis and Purification
Synthesis of 2-(Pyrrolidin-1-yl)aniline (Free Base)
The synthesis of N-arylpyrrolidines can be achieved through several established methods, most commonly via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. A plausible approach involves the reaction of 2-fluoro-nitrobenzene with pyrrolidine, followed by the reduction of the nitro group.
Caption: Plausible synthetic route to 2-(Pyrrolidin-1-yl)aniline.
Protocol for Dihydrochloride Salt Formation
The conversion of an aniline derivative to its hydrochloride salt is a standard and generally high-yielding acid-base reaction. The following protocol is a generalized procedure that can be adapted for the synthesis of 2-Pyrrolidin-1-ylaniline dihydrochloride from its free base.
Materials:
-
2-(Pyrrolidin-1-yl)aniline (1 equivalent)
-
Concentrated Hydrochloric Acid (HCl) (approx. 2.2 equivalents)
-
Anhydrous Diethyl Ether or Isopropanol
-
Reaction flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Dissolution: Dissolve the 2-(Pyrrolidin-1-yl)aniline free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol, in a clean, dry reaction flask.
-
Acidification: Cool the solution in an ice bath. While stirring, slowly add a slight excess (approximately 2.2 equivalents) of concentrated hydrochloric acid dropwise. The dihydrochloride salt is expected to precipitate out of the solution as a solid.
-
Precipitation and Isolation: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
-
Drying: Dry the purified 2-Pyrrolidin-1-ylaniline dihydrochloride product under vacuum to remove any residual solvent.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum of the free base would be expected to show characteristic signals for the aromatic protons of the aniline ring and the aliphatic protons of the pyrrolidine ring. Upon formation of the dihydrochloride salt, a downfield shift in the signals, particularly for the protons adjacent to the nitrogen atoms, is anticipated due to the protonation.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-(Pyrrolidin-1-yl)aniline, the predicted monoisotopic mass of the protonated molecule [M+H]⁺ is 163.12297 m/z.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. The IR spectrum of 2-(Pyrrolidin-1-yl)aniline would show characteristic N-H stretching vibrations for the primary amine.[5]
Potential Applications in Research and Drug Development
The structural components of 2-Pyrrolidin-1-ylaniline dihydrochloride suggest its potential utility in several areas of drug discovery, most notably in the development of novel anticancer agents.
Kinase Inhibition
The 2-substituted aniline moiety is a well-established pharmacophore in the design of kinase inhibitors.[3][8] These inhibitors typically function by competing with ATP for binding to the kinase active site, thereby blocking the phosphorylation of downstream signaling proteins involved in cell proliferation and survival.[3] The aniline nitrogen and its substituents can form critical hydrogen bonds and van der Waals interactions within the ATP-binding pocket.[3]
Caption: Generalized mechanism of ATP-competitive kinase inhibition.
Tubulin Polymerization Inhibition
Certain aniline-containing compounds have been shown to inhibit tubulin polymerization, a critical process for cell division.[3] By binding to tubulin, these molecules disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism is another avenue through which 2-Pyrrolidin-1-ylaniline derivatives could exert anticancer effects.
Other Potential Therapeutic Areas
The pyrrolidine scaffold is present in drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticonvulsant properties.[9] Therefore, 2-Pyrrolidin-1-ylaniline dihydrochloride could serve as a valuable building block for the synthesis of novel compounds targeting these and other therapeutic areas.
Safety, Handling, and Storage
Given the GHS hazard classifications for the free base, 2-(Pyrrolidin-1-yl)aniline, which include warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation, appropriate safety precautions are essential.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
2-Pyrrolidin-1-ylaniline dihydrochloride represents a promising chemical scaffold for researchers and drug development professionals. Its synthesis is achievable through established chemical methodologies, and its structural motifs suggest a high potential for biological activity, particularly in the field of oncology. While further research is needed to fully elucidate its specific pharmacological profile, this in-depth guide provides a solid foundation for its synthesis, characterization, and exploration in the quest for novel therapeutic agents. The versatility of the pyrrolidine and aniline components makes this compound a valuable addition to the medicinal chemist's toolkit.
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ResearchGate. (2025). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Retrieved from [Link]
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